

Use of 2,6-Dimethoxy-3,5-dinitropyridine in LLM-105 synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxy-3,5-dinitropyridine

Cat. No.: B098391

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Application Notes and Protocols for the Synthesis of LLM-105

Topic: Synthesis of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)

Audience: Researchers, scientists, and drug development professionals.

Note: The synthesis of LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide) has been documented through various routes. Following a comprehensive literature review, the precursor specified in the topic, **2,6-Dimethoxy-3,5-dinitropyridine**, was not identified as a starting material for LLM-105 synthesis. However, a closely related compound, 2,6-dimethoxypyrazine, is a key intermediate in a well-established synthetic pathway referred to as the "DMP method". This document details the synthesis of LLM-105 via this pyrazine-based route.

Introduction

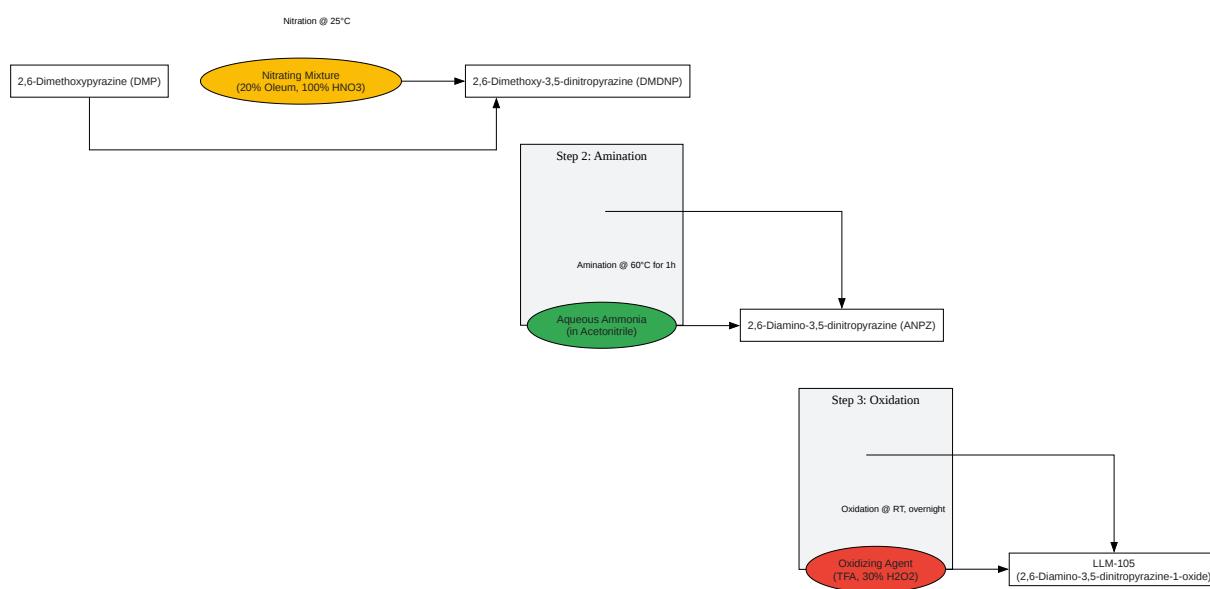
LLM-105, also known as 2,6-diamino-3,5-dinitropyrazine-1-oxide, is an insensitive high-explosive (IHE) material with performance characteristics that make it a subject of significant interest in the field of energetic materials.^[1] Its synthesis is a multi-step process, with several routes developed to improve yield, purity, and safety. This document outlines the synthesis of LLM-105, focusing on a common pathway that utilizes 2,6-dimethoxypyrazine as a key precursor. This method involves the nitration of the pyrazine ring, followed by amination and subsequent oxidation to yield the final product.

Synthesis of LLM-105 via the 2,6-Dimethoxypyrazine (DMP) Method

The synthesis of LLM-105 from 2,6-dimethoxypyrazine is a multi-step process that can be broadly categorized into three main stages:

- Nitration of 2,6-dimethoxypyrazine to form 2,6-dimethoxy-3,5-dinitropyrazine (DMDNP).
- Amination of DMDNP to produce 2,6-diamino-3,5-dinitropyrazine (ANPZ).
- Oxidation of ANPZ to yield the final product, LLM-105.

The overall synthetic scheme is depicted in the workflow diagram below.

[Click to download full resolution via product page](#)**Figure 1:** Experimental workflow for the synthesis of LLM-105.

Experimental Protocols

Step 1: Nitration of 2,6-Dimethoxypyrazine (DMP)

This procedure describes the nitration of 2,6-dimethoxypyrazine to yield 2,6-dimethoxy-3,5-dinitropyrazine.

Materials:

- 2,6-Dimethoxypyrazine (DMP)
- 20% Oleum (fuming sulfuric acid)
- 100% Nitric acid (HNO_3)
- Ice water
- Suction filtration apparatus

Protocol:

- In a reaction vessel, dissolve 2,6-dimethoxypyrazine in 20% oleum at 25°C.
- To the solution, add 100% nitric acid while maintaining the temperature at 25°C.
- Allow the reaction to proceed at this temperature.
- After the reaction is complete, quench the reaction mixture by carefully pouring it into ice water.
- Collect the resulting precipitate by suction filtration.
- Wash the precipitate with cold water.
- The resulting product, 2,6-dimethoxy-3,5-dinitropyrazine (DMDNP), is obtained as a solid.

Step 2: Amination of 2,6-Dimethoxy-3,5-dinitropyrazine (DMDNP)

This protocol details the conversion of 2,6-dimethoxy-3,5-dinitropyrazine to 2,6-diamino-3,5-dinitropyrazine (ANPZ).

Materials:

- 2,6-Dimethoxy-3,5-dinitropyrazine (DMDNP)
- Aqueous ammonia (NH_4OH)
- Acetonitrile (CH_3CN)
- Suction filtration apparatus

Protocol:

- Suspend 2,6-dimethoxy-3,5-dinitropyrazine in acetonitrile.
- Add aqueous ammonia to the suspension.
- Heat the reaction mixture to 60°C and maintain for 1 hour.^[2]
- Cool the reaction mixture.
- Collect the yellow precipitate of 2,6-diamino-3,5-dinitropyrazine (ANPZ) by suction filtration.

Step 3: Oxidation of 2,6-Diamino-3,5-dinitropyrazine (ANPZ)

This final step describes the oxidation of ANPZ to LLM-105.

Materials:

- 2,6-Diamino-3,5-dinitropyrazine (ANPZ)
- Trifluoroacetic acid (TFA)
- 30% Hydrogen peroxide (H_2O_2)
- Water

- Suction filtration apparatus

Protocol:

- Treat 2,6-diamino-3,5-dinitropyrazine with a mixture of trifluoroacetic acid and 30% hydrogen peroxide.[2]
- Stir the heterogeneous reaction mixture at room temperature overnight.[2]
- Filter the resulting brilliant yellow powder.[2]
- Wash the product with water to give LLM-105.[2]

Data Presentation

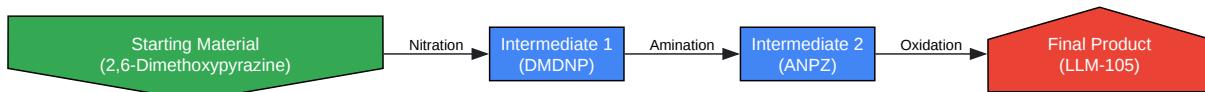
The following table summarizes the quantitative data for each step of the LLM-105 synthesis.

Step	Reactant	Product	Reagents	Temperature (°C)	Time	Yield (%)
1. Nitration	2,6-Dimethoxy pyrazine	2,6-Dimethoxy-3,5-dinitropyrazine	20% Oleum, 100% HNO_3	25	-	78
2. Amination	2,6-Dimethoxy-3,5-dinitropyrazine	2,6-Diamino-3,5-dinitropyrazine	Aqueous NH_3 , Acetonitrile	60	1 hour	80[2]
3. Oxidation	Diamino-3,5-dinitropyrazine	LLM-105	Trifluoroacetic acid, 30% H_2O_2	Room Temp.	Overnight	95[2]

Overall Yield: The overall yield for this three-step synthesis is approximately 59%.

Logical Relationships in Synthesis

The synthesis of LLM-105 is a sequential process where the product of one step serves as the reactant for the next. This dependency is crucial for the successful formation of the final product.



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Figure 2: Logical progression of the LLM-105 synthesis.

Conclusion

The synthesis of LLM-105 via the 2,6-dimethoxypyrazine route is a well-documented and effective method for producing this insensitive high-explosive material. The protocols provided herein, derived from established literature, offer a clear and concise guide for researchers in the field. Careful control of reaction conditions at each step is critical to ensure high yields and purity of the final product. Further research and process optimization may lead to even more efficient and safer synthetic pathways.

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References

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